molecular formula C10H13NO B13052244 (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13052244
M. Wt: 163.22 g/mol
InChI Key: XVYGOLFJDGWZFD-SECBINFHSA-N
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Description

(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is a chiral organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring system with two methyl groups at positions 6 and 7, and an amine group at position 3. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2,3-dihydroxy-6,7-dimethylbenzofuran, followed by the introduction of the amine group. The reaction conditions typically involve the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine: The non-chiral version of the compound.

    6,7-Dimethylbenzofuran: Lacks the amine group.

    2,3-Dihydrobenzofuran: Lacks the methyl groups at positions 6 and 7.

Uniqueness

(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is unique due to its specific chiral configuration and the presence of both methyl and amine groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3S)-6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3/t9-/m1/s1

InChI Key

XVYGOLFJDGWZFD-SECBINFHSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H](CO2)N)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(CO2)N)C

Origin of Product

United States

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